molecular formula C82H103ClN18O17 B10838956 [D-4Aph(CO-NH-OH)6]degarelix

[D-4Aph(CO-NH-OH)6]degarelix

Cat. No.: B10838956
M. Wt: 1648.3 g/mol
InChI Key: ZYLCANLEJMKHHC-XYAYPHGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[D-4Aph(CO-NH-OH)6]degarelix is a synthetic peptide analog of Gonadotropin-Releasing Hormone (GnRH) and a research-grade antagonist of the GnRH receptor. It is derived from the parent compound degarelix (FE200486), a potent and long-acting antagonist that competitively blocks the GnRH receptor in the pituitary gland . This mechanism rapidly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a swift suppression of gonadal sex hormone production without the initial "testosterone flare" associated with GnRH agonists . The specific structural modification at position 6, indicated by [D-4Aph(CO-NH-OH)6], is designed to probe the steric and ionic boundaries of the receptor's binding cavity and potentially influence the compound's pharmacokinetic properties, such as solubility and stability . As a research tool, this analog is valuable for investigating the GnRH system in the context of sex hormone-dependent pathophysiologies, including prostate cancer research, endometriosis, and other conditions where precise chemical modulation of the hypothalamic-pituitary-gonadal axis is required . Researchers can use this compound to study the effects of rapid hormone suppression, map structure-activity relationships (SAR) within the degarelix series, and develop new therapeutic strategies . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C82H103ClN18O17

Molecular Weight

1648.3 g/mol

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C82H103ClN18O17/c1-45(2)35-60(72(107)91-59(16-9-10-33-86-46(3)4)80(115)101-34-12-17-68(101)79(114)87-47(5)70(84)105)92-74(109)63(38-51-23-30-58(31-24-51)90-82(117)100-118)94-76(111)64(39-50-21-28-57(29-22-50)89-71(106)66-42-69(104)99-81(116)98-66)96-78(113)67(44-102)97-77(112)65(41-53-13-11-32-85-43-53)95-75(110)62(37-49-19-26-56(83)27-20-49)93-73(108)61(88-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,86,102,118H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,87,114)(H,88,103)(H,89,106)(H,91,107)(H,92,109)(H,93,108)(H,94,111)(H,95,110)(H,96,113)(H,97,112)(H2,90,100,117)(H2,98,99,104,116)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1

InChI Key

ZYLCANLEJMKHHC-XYAYPHGZSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NO)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NO)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C

Origin of Product

United States

Structural Design Principles and Structure Activity Relationships Sar of D 4aph Co Nh Oh 6 Degarelix

Core Decapeptide Scaffold of Degarelix (B1662521): Ac-D-2Nal1-D-4Cpa2-D-3Pal3-Ser4-4Aph(L-Hor)5-D-4Aph(Cbm)6-Leu7-Ilys8-Pro9-D-Ala10-NH2

Degarelix is a third-generation GnRH antagonist and a synthetic decapeptide, meaning it is composed of ten amino acids. ptfarm.pl Its structure is a result of extensive structure-activity relationship (SAR) studies aimed at maximizing antagonistic potency and duration of action while minimizing side effects. The core scaffold, Ac-D-2Nal1-D-4Cpa2-D-3Pal3-Ser4-4Aph(L-Hor)5-D-4Aph(Cbm)6-Leu7-Ilys8-Pro9-D-Ala10-NH2, features multiple modifications compared to the native GnRH peptide. nih.govnih.gov

These modifications include:

N-terminal acetylation (Ac-) : The N-terminus is capped with an acetyl group, a modification known to protect linear peptides from degradation by exopeptidases, thereby increasing metabolic stability. creative-peptides.com

Unnatural Amino Acids : Five of the first six positions are occupied by unnatural, aromatic D-amino acids. This strategic placement is crucial for high-affinity binding to the GnRH receptor and for providing resistance against enzymatic degradation. researchgate.net The specific residues are D-2-Naphthylalanine (D-2Nal) at position 1, D-4-Chlorophenylalanine (D-4Cpa) at position 2, and D-3-Pyridylalanine (D-3Pal) at position 3. nih.gov

Modified Amino Acids at Positions 5 and 6 : Positions 5 and 6 feature acylated 4-aminophenylalanine (4Aph) derivatives. These urea (B33335) and carbamoyl (B1232498) functionalities are designed to enhance structural stabilization and receptor interactions through increased hydrogen bonding opportunities. researchgate.netacs.org Specifically, position 5 contains 4-aminophenylalanine(L-hydroorotyl) (4Aph(L-Hor)), and position 6 contains D-4-aminophenylalanine(carbamoyl) (D-4Aph(Cbm)). nih.gov

C-terminal amidation (-NH2) : Similar to N-terminal acetylation, modifying the C-terminus to an amide protects the peptide from carboxypeptidases, further enhancing its stability in vivo. creative-peptides.com

This complex architecture results in a potent GnRH antagonist that binds competitively to pituitary GnRH receptors, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netevitachem.com

Rationale for Modification at Position 6: The Hydroxy-carbamoyl Moiety

The development of degarelix analogues involves fine-tuning its structure to optimize its pharmacological profile. The modification of the carbamoyl (Cbm) group at position 6 to a hydroxy-carbamoyl group, yielding [D-4Aph(CO-NH-OH)6]degarelix, represents a targeted effort to modulate the compound's properties through bioisosteric replacement.

Exploration of the Hydroxamate Group (CO-NH-OH) as a Bioisostere

A bioisostere is a chemical substituent or group with similar physical or chemical properties that produces broadly similar biological effects to another chemical group. ekb.eg The hydroxamic acid (or hydroxamate) group is a well-established bioisostere for carboxylic acids and their derivatives, such as amides. nih.govhyphadiscovery.com

Key properties of hydroxamic acids relevant to drug design include:

Acidity : They are moderately acidic, with pKa values typically in the range of 8 to 9. nih.gov

Chelating Properties : They are strong metal-chelating agents, a property utilized in the design of metalloprotease inhibitors. nih.govfrontiersin.orgnih.gov

Hydrogen Bonding : The hydroxamate moiety can act as both a hydrogen bond donor and acceptor, potentially influencing peptide conformation and receptor interactions.

Metabolic Stability : While hydroxamic acids can undergo hydrolysis in vivo, their stability can be significantly enhanced by introducing substituents, and they have been successfully used to replace metabolically labile groups like primary amides. nih.govhyphadiscovery.com

In the context of degarelix, replacing the carbamoyl group with a hydroxy-carbamoyl (hydroxamate) function is a rational strategy to alter the electronic and steric properties at position 6, potentially influencing binding affinity, solubility, and metabolic stability.

Comparative Analysis with the Carbamoyl (Cbm) Group at Position 6 in Degarelix

The original carbamoyl group at position 6 in degarelix was introduced to increase hydrogen bonding, which is thought to stabilize the peptide's structure and enhance its interaction with the GnRH receptor. researchgate.netacs.org To investigate the impact of a hydroxamate at this position, a degarelix analogue, [Ac-D-2Nal1-D-4Cpa2-D-3Pal3-Ser4-4Aph(L-Hor)5-D-4Aph(CO-NH-OH)6 -Leu7-ILys8-Pro9-D-Ala10-NH2], was synthesized and evaluated. nih.govnih.govscispace.com

Research comparing this analogue to degarelix revealed key differences in biological activity. While the analogue with the hydroxy-carbamoyl group at position 6 demonstrated potent in vitro activity, it was found to be slightly less potent than degarelix. More significantly, it exhibited a shorter duration of action in vivo compared to the very long-acting profile of degarelix. nih.govnih.gov

Comparative In Vitro Activity of Degarelix and its Hydroxy-Carbamoyl Analogue
CompoundModification at Position 6In Vitro GnRH Antagonist Potency (IC50, nM)In Vivo Duration of Action
Degarelix (1)-D-4Aph(Cbm)0.58Very Long
Analogue 23-D-4Aph(CO-NH-OH)0.91Shorter than Acyline
Acyline is another GnRH antagonist used as a reference compound, which itself is shorter-acting than degarelix. Data sourced from Samant et al., 2006. nih.gov

This comparative analysis indicates that while the hydroxy-carbamoyl moiety is a viable bioisostere that maintains high receptor affinity, the original carbamoyl group at position 6 is superior for achieving the extended duration of action that characterizes degarelix. nih.govnih.gov The difference may be due to subtle changes in conformation, hydrogen bonding networks, or physicochemical properties like solubility and tissue retention. acs.org

Impact of Amino Acid Substitutions on Conformational Dynamics and Receptor Recognition

The efficacy of peptide drugs like degarelix is profoundly influenced by the specific amino acids in their sequence, particularly the use of non-standard residues such as D-amino acids and other unnatural amino acids.

Stereochemical Influences of D-Amino Acids in Peptide Design

The incorporation of D-amino acids, which are the mirror images (enantiomers) of the naturally occurring L-amino acids, is a cornerstone of modern peptide drug design. ptfarm.pl Their primary benefits include:

Enhanced Proteolytic Stability : Natural proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are resistant to degradation by these enzymes, which significantly increases their in vivo half-life. creative-peptides.complos.orgmdpi.com

Conformational Constraint : D-amino acids induce unique backbone conformations that are not readily accessible to peptides made exclusively of L-amino acids. nih.gov The intrinsic conformational propensities of D-amino acids are an inverse reflection of their L-counterparts. nih.govoup.com This allows for precise control over the peptide's three-dimensional shape, which is critical for optimal receptor binding. In GnRH antagonists, D-isomers are particularly favored at the N-terminal positions to stabilize the conformation required for receptor interaction. scispace.com

Role of Unnatural Amino Acids in Peptide Stability and Activity

Key Unnatural Amino Acids in the Degarelix Scaffold and Their Functions
PositionUnnatural Amino AcidAbbreviationPrimary Role
1D-2-NaphthylalanineD-2NalEnhance receptor binding; proteolytic stability. scispace.com
2D-4-ChlorophenylalanineD-4CpaInduce potent antagonism; stability. ptfarm.pl
3D-3-PyridylalanineD-3PalContribute to receptor affinity and stability. scispace.com
54-Aminophenylalanine(L-hydroorotyl)4Aph(L-Hor)Increase hydrophilicity; modulate duration of action. acs.org
6D-4-Aminophenylalanine(carbamoyl)D-4Aph(Cbm)Stabilize conformation via H-bonding; receptor interaction. researchgate.netacs.org
8Nε-isopropyl-L-lysineIlysOptimize binding and physicochemical properties. nih.gov

The strategic introduction of these residues serves to:

Limit Conformational Flexibility : Fixing the peptide into a bioactive conformation reduces the entropic penalty of binding to its receptor, thus increasing affinity. scispace.com

Enhance Enzymatic Stability : As with D-amino acids, novel side chains can sterically hinder the approach of proteolytic enzymes. creative-peptides.commdpi.com

Improve Pharmacodynamics and Bioavailability : Modifications can alter properties like solubility, lipophilicity, and hydrogen bonding capacity, which affects how the drug is absorbed, distributed, and persists in the body. acs.orgscispace.com

Systematic Structure-Activity Relationship Studies Across Degarelix Analogues

The development of degarelix, a third-generation GnRH antagonist, marked a significant advancement in the treatment of hormone-dependent prostate cancer. acs.orgmdpi.comportico.org Its unique structure, incorporating several unnatural amino acids, provides a scaffold for further optimization. acs.orgnih.gov The primary goal of these SAR studies is to elucidate the role of each amino acid residue and their specific modifications in receptor binding, antagonist potency, and pharmacokinetic profile. nih.govacs.org A notable analogue in this exploration is [D-4Aph(CO-NH-OH)6]degarelix, which features a hydroxycarbamoyl modification at the D-4-aminophenylalanine residue at position 6. evitachem.com While specific peer-reviewed data on this particular compound is limited, its design is rooted in the extensive SAR knowledge of the degarelix backbone. evitachem.comscispace.comnih.gov

Effects of N-terminal Acylations on Antagonist Potency

For instance, increasing the length of the N-terminal acyl chain from acetyl to butyryl or octanoyl in certain degarelix analogues was hypothesized to enhance hydrophobicity. nih.gov However, this did not consistently lead to an improved duration of action, suggesting a complex relationship between N-terminal acylation, hydrophobicity, and the resulting pharmacokinetic profile. nih.gov In one study, while a methoxy-carbamoylated analogue of degarelix had a shorter duration of action, the introduction of longer acyl groups like butyric and octanoic acids at the N-terminus did not restore the long-acting profile, and in fact, these more hydrophobic analogues also exhibited a short duration of action. scispace.com This indicates that a fine balance of hydrophilicity and hydrophobicity at the N-terminus is crucial for optimal performance.

Substitutions at Position 3 (D-3Pal) and Their Pharmacological Implications

Position 3 in degarelix is occupied by D-3-pyridylalanine (D-3Pal), a residue known to be important for receptor binding. nih.gov SAR studies have shown that even minor changes at this position can significantly impact antagonist potency and duration of action. nih.govnih.gov For example, replacing D-3Pal with D-glutamine was found to be compatible with high potency and a very long duration of action, whereas an analogue with D-asparagine at the same position was shorter-acting. nih.gov This highlights the sensitivity of this position to subtle structural alterations. nih.gov

Further studies involving the reductive alkylation of the side chains of D-diaminopropionic acid (D-Dap) and D-diaminobutyric acid (D-Dab) at position 3 have provided more insights. The introduction of bulky and charged groups, such as through alkylation with 2-pyridinecarboxaldehyde, generally led to a decrease in antagonist potency. nih.govnih.gov Specifically, increasing the side chain length from Dap to Dab resulted in a two- to four-fold loss of potency. nih.gov These findings suggest that both steric hindrance and charge distribution at position 3 are critical determinants of the pharmacological profile of degarelix analogues. nih.gov

Analogue Substitution at Position 3IC50 (nM)Duration of Action
[Nβ-(2-pyridyl-methyl)D-Dap³]degarelix2.71Short
[Nγ-(2-pyridyl-methyl)D-Dab³]degarelix5.54Short
[Nβ,Nβ-di(2-pyridyl-methyl)D-Dap³]degarelix11.2Short
[Nγ,Nγ-di(2-pyridyl-methyl)D-Dab³]degarelix15.6Short
Data sourced from Rivier et al. (2005). The IC50 value for degarelix in this study was 1.64 nM. nih.gov

Alterations at Position 5 (4Aph(L-Hor)) and Functional Outcomes

Position 5 in degarelix is characterized by the presence of 4-aminophenylalanine acylated with L-hydroorotic acid (4Aph(L-Hor)). This modification, along with the carbamoyl group at position 6, is a hallmark of degarelix and is crucial for its long duration of action and favorable solubility profile compared to earlier antagonists like acyline. acs.orgscispace.com The introduction of the L-hydroorotyl group was a key step in developing long-acting analogues. acs.org

The importance of this position is underscored by the dramatic difference in duration of action between degarelix and acyline, where position 5 is acetylated. nih.gov The L-hydroorotyl moiety contributes to a unique physicochemical profile that influences the peptide's conformation and potential for intermolecular interactions, which are thought to be responsible for its sustained-release properties. mdpi.com While systematic replacements at this position are less common due to the established importance of the L-Hor group, studies on related analogues with modifications at the ureido functions of positions 5 and 6 have shown that these positions are critical for achieving a long duration of action. acs.org

Modifications within the Leu7-ILys8-Pro9 Tripeptide Segment

The tripeptide segment Leu7-ILys8-Pro9 plays a significant role in the conformation of the peptide backbone and its interaction with the GnRH receptor. nih.gov The substitution of arginine at position 8 in the native GnRH with N-isopropyl-lysine (ILys) was a critical step in the development of potent antagonists with reduced histamine-releasing properties. nih.gov

SAR studies have explored further modifications in this region. For example, substituting Leu7 with propargylglycine (B1618536) (Pra) resulted in an analogue that was equipotent to degarelix in vitro but had a shorter duration of action. nih.gov N-methylation of Leu7 also yielded an equipotent but shorter-acting analogue. nih.gov At position 8, various substitutions for ILys have been investigated to probe the steric and ionic requirements of the receptor pocket. nih.gov Analogues with modifications such as Nδ-(IGly)Orn⁸ and Nε-cyclohexyl-Lys⁸ were found to be equipotent or slightly less potent than degarelix but with varying durations of action. nih.govnih.gov These findings indicate that while the core structure of the Leu-ILys-Pro segment is important for maintaining high affinity, modifications can be made to fine-tune the pharmacokinetic properties, although often at the expense of the duration of action. nih.gov

Analogue SubstitutionIC50 (nM)Duration of Action
[Pra⁷]degarelix2.11Short
[Nα-methyl-Leu⁷]degarelix1.47Short
[Nδ-(IGly)Orn⁸]degarelix1.38Intermediate
[Nε-cyclohexyl-Lys⁸]degarelix1.50Long
Data sourced from Rivier et al. (2005). The IC50 value for degarelix in this study was 1.64 nM. nih.gov

Rational Design for Modulating Hydrophobicity and Charge Distribution

The rational design of degarelix analogues heavily relies on modulating hydrophobicity and charge distribution to optimize both pharmacodynamic and pharmacokinetic properties. nih.govnih.gov The goal is to achieve a balance that ensures high receptor affinity, potent antagonism, and a desirable release profile from the injection site depot, while minimizing undesirable side effects like histamine (B1213489) release. mdpi.comnih.gov

The introduction of urea and carbamoyl functionalities at positions 5 and 6, as seen in degarelix, was a strategic move to increase hydrophilicity and the potential for hydrogen bonding. acs.orgnih.gov This resulted in analogues with increased water solubility and a reduced tendency to form gels compared to earlier, more hydrophobic antagonists. acs.org The hydroxycarbamoyl group in [D-4Aph(CO-NH-OH)6]degarelix is another example of introducing a polar, hydrogen-bonding moiety to potentially influence these properties. evitachem.com

Computational and Biophysical Characterization of D 4aph Co Nh Oh 6 Degarelix Analogues

Molecular Modeling and Docking Studies of Peptide-Receptor Interactions

Molecular modeling and docking simulations are crucial for visualizing how a peptide antagonist like a degarelix (B1662521) analogue interacts with the human GnRH receptor (GnRH-R). These studies provide atomic-level insights that guide the rational design of more potent and selective antagonists.

Docking studies on GnRH antagonists typically reveal a binding mode where the peptide spans the receptor, making multiple points of contact. The N-terminal residues often anchor the peptide deep within the receptor pocket, while the central and C-terminal residues make key interactions with the extracellular loops and transmembrane domains. The urea-based functionality (–NH–CO–NH–OH) in [D-4Aph(CO-NH-OH)6]degarelix introduces additional hydrogen bond donor and acceptor sites compared to the original carbamoyl (B1232498) group (–NH–CO–NH2). researchgate.net This enhanced hydrogen-bonding capacity could lead to a more stabilized peptide-receptor complex, potentially increasing binding affinity and prolonging receptor occupancy.

While specific docking results for [D-4Aph(CO-NH-OH)6]degarelix are not detailed, studies on similar analogues with urea (B33335) moieties have shown the importance of intramolecular hydrogen bonds for stabilizing the bioactive conformation, which in turn enhances receptor fit and oral absorption in non-peptide antagonists. scispace.com It is hypothesized that the hydroxyurea (B1673989) group in [D-4Aph(CO-NH-OH)6]degarelix could form crucial hydrogen bonds with specific residues in the GnRH receptor, such as asparagine, glutamine, or serine, thereby contributing to its antagonist potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the potency of novel compounds before their synthesis and experimental testing. researchgate.netbiochempress.com

While a specific QSAR model for [D-4Aph(CO-NH-OH)6]degarelix and its close congeners has not been published, QSAR studies on other classes of GnRH antagonists have identified key molecular descriptors that govern potency. researchgate.netbiochempress.combazeuniversity.edu.ng These descriptors often include:

Topological and Quantum Chemical Descriptors : Properties like molecular surface area, atomic charges, and frontier orbital energies have been correlated with the binding affinity of GnRH antagonists. researchgate.netbiochempress.com For example, models for uracil-based antagonists suggest that reduced surface area and specific charge distributions can enhance binding to the GnRH receptor. biochempress.com

Hydrogen Bonding Capacity : The number of hydrogen bond donors and acceptors is a crucial descriptor, particularly for peptides with modified urea moieties.

Research on a series of degarelix analogues where positions 3, 5, and 6 were modified with hydroxy- and methoxy-urea groups yielded compounds with varying potencies. acs.org Although a formal QSAR model was not developed, the data allows for qualitative structure-activity observations. For example, the analogue [D-4Aph(CO-NH-OMe)6]degarelix was found to be equipotent to degarelix, while the hydroxyurea-containing analogue at position 5, [4Aph(CO-NH-OH)5]degarelix, was shorter acting. acs.org This suggests that subtle changes in the urea moiety significantly impact the biological profile.

Table 1: In Vitro Potency of Selected Degarelix Analogues This interactive table presents the in vitro antagonist potency (IC50) for various degarelix analogues as determined in a reporter gene assay using HEK-293 cells expressing the human GnRH receptor. acs.orgacs.orgnih.gov

Compound NameModificationIC50 (nM)
DegarelixReference1.64
Acyline[Aph(Ac)5, D-Aph(Ac)6]0.69
Analogue 5[Nβ-(2-pyridyl-methyl)d-Dap3]2.71
Analogue 16[Pra7]2.11
Analogue 20[Nδ-(IGly)Orn8]1.38
Analogue 23[Nε-cyclohexyl-Lys8]1.50
Analogue 15[D-4Aph(CO-NH-OMe)6]0.81
Analogue 22[4Aph(CO-NH-OH)5]0.84
Analogue 23 (Samant et al., 2006)[D-4Aph(CO-NH-OH)6]0.58

Note: IC50 values can vary between different assays and publications. The data presented is compiled from related studies for comparative purposes.

Conformational Analysis and Structural Dynamics Simulations

The three-dimensional shape and flexibility of a peptide are intrinsically linked to its biological function. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes and dynamic behavior of peptides like [D-4Aph(CO-NH-OH)6]degarelix in solution and upon receptor binding.

The introduction of a hydroxyurea group at position 6 would likely alter the conformational landscape of the peptide. The potential for new intramolecular hydrogen bonds, for instance between the hydroxyurea moiety and the peptide backbone or other side chains, could stabilize a specific conformation. scispace.com This "pre-organization" into a bioactive conformation can reduce the entropic penalty of binding to the receptor, leading to higher affinity.

MD simulations of [D-4Aph(CO-NH-OH)6]degarelix could be used to:

Identify stable, low-energy conformations in an aqueous environment.

Analyze the pattern of intramolecular hydrogen bonds, particularly those involving the hydroxyurea group.

Simulate the peptide's dynamic behavior to understand its flexibility and how it might adapt its shape to fit into the receptor's binding pocket.

Assess its aggregation propensity compared to the parent degarelix molecule. Research has shown that substitutions at positions 5 and 6 with urea functionalities can result in analogues with a lesser propensity to form gels. researchgate.net

Prediction of Pharmacodynamic Parameters through In Silico Methods

In silico tools are increasingly used to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of drug candidates early in the discovery process. nih.govoup.commdpi.com For peptide drugs, this includes predicting stability, half-life, and potential toxicity. frontiersin.orgmdpi.com

The pharmacodynamic profile of a GnRH antagonist is defined by its potency and duration of action. The long duration of action of degarelix is largely attributed to its formulation as a subcutaneous depot. mdpi.comresearchgate.net However, the intrinsic properties of the molecule, such as its receptor binding kinetics (on- and off-rates) and its stability against enzymatic degradation, also play a crucial role.

In silico models can be used to predict key parameters for [D-4Aph(CO-NH-OH)6]degarelix:

Metabolic Stability : Tools can predict cleavage sites for common proteases. The inclusion of unnatural D-amino acids in degarelix already confers significant resistance to degradation. drugbank.com The modification at position 6 would be analyzed for any new potential metabolic liabilities.

Receptor Residence Time : While challenging to predict accurately, MD simulations of the peptide-receptor complex can provide insights into the stability of the interaction, which correlates with the duration of action.

Bioavailability : Functional groups are often introduced to influence pharmacokinetic properties like bioavailability. acs.orgnih.gov Models that correlate physicochemical properties (e.g., polarity, size, hydrogen bonding capacity) with permeability and absorption could be applied.

Emerging Research Avenues and Future Perspectives for Hydroxamate Modified Degarelix Analogues

Exploration of Diverse Hydroxamate Derivatives in Peptide Therapeutics

The incorporation of hydroxamic acid (or hydroxamate) functionalities into pharmacologically active molecules is a well-established strategy in drug discovery. acs.org The hydroxamate moiety is a powerful metal-chelating group, a property that has been successfully exploited in the design of inhibitors for various metalloenzymes. acs.org A prominent example is the development of histone deacetylase (HDAC) inhibitors, where the hydroxamic acid group chelates the zinc ion in the enzyme's active site, leading to potent antitumor activity. aacrjournals.org Compounds like suberoylanilide hydroxamic acid (SAHA) and cyclic hydroxamic-acid-containing peptides (CHAPs) exemplify this approach. aacrjournals.orgresearchgate.net

In the context of peptide therapeutics, introducing hydroxamate groups can serve multiple purposes. Beyond metalloenzyme inhibition, this functional group can influence a peptide's physicochemical properties, such as solubility and hydrogen bonding capacity. These changes can, in turn, affect receptor binding, stability, and pharmacokinetic behavior. nih.govacs.org The synthesis of [D-4Aph(CO-NH-OH)6]degarelix and related compounds is a direct application of this strategy to GnRH antagonists. nih.govscispace.com Researchers have developed synthetic methods to introduce Nω-hydroxy- and Nω-methoxy-carbamoyl groups at various positions on the degarelix (B1662521) scaffold, including positions 5 and 6, to probe the effects of these modifications. nih.gov This exploration into hydroxamate derivatives of peptides is not limited to GnRH analogues; studies have shown that hydroxamic acid-modified histone peptides can be used to profile isozyme-selective interactions of HDACs and act as potent inhibitors. nih.govchemrxiv.org The versatility of the hydroxamate group suggests a broad potential for its use in modifying other peptide-based drugs to achieve novel or enhanced therapeutic effects. tandfonline.com

Potential for Enhanced Receptor Selectivity and Efficacy through Targeted Modifications

The efficacy and selectivity of a peptide antagonist are determined by its specific molecular interactions with its target receptor. The GnRH receptor, a G-protein-coupled receptor (GPCR), has a complex binding pocket, and even subtle changes to the ligand can significantly alter binding affinity and downstream signaling. bioscientifica.comoup.com Structure-activity relationship (SAR) studies on GnRH analogues have revealed that specific amino acid positions are critical for determining potency and duration of action. For instance, substituting the glycine (B1666218) at position 6 of the native GnRH with a D-amino acid is a key modification in many antagonists, including degarelix, as it stabilizes a β-II′ turn conformation that is crucial for high-affinity receptor binding. nih.govmdpi.com

The introduction of a hydroxycarbamoyl (hydroxamate) group at position 6 of degarelix represents a targeted modification intended to probe new interactions within the receptor. Research on a series of novel degarelix analogues, including [D-4Aph(CO-NH-OH)6]degarelix, has shown that such modifications directly impact biological activity. nih.gov While [D-4Aph(CO-NH-OH)6]degarelix was found to be equipotent to degarelix and acyline in an in vitro reporter gene assay, its duration of action in an in vivo rat model was classified as "Long*", indicating a duration of at least 96 hours but less than the "very long" action of the parent degarelix. nih.govscispace.com This demonstrates that the hydroxamate modification at this position maintains high potency but alters the pharmacokinetic profile.

The potential for enhanced selectivity arises from the unique chemical properties of the hydroxamate group. Its ability to form distinct hydrogen bonds or coordinate with metal ions could, in principle, allow it to interact with receptor residues differently than the original carbamoyl (B1232498) group, potentially favoring binding to the GnRH receptor over other receptors or even distinguishing between receptor subtypes or conformational states. nih.govpnas.org While current data focuses on potency and duration, future research could explore whether these hydroxamate modifications confer a more selective signaling profile, a phenomenon known as ligand-induced selective signaling (LiSS), which has been observed with other GnRH antagonists. nih.gov

Development of Advanced Peptide Design Strategies (e.g., Peptidomimetics)

Peptides often face challenges as therapeutic agents due to issues like poor metabolic stability, low oral bioavailability, and rapid excretion. tandfonline.com Peptidomimetics—compounds that mimic the structure and function of peptides but with modified, non-peptidic chemical features—are designed to overcome these limitations. tandfonline.com The design of GnRH antagonists has heavily relied on peptidomimetic principles from the outset. Degarelix itself is a synthetic decapeptide containing seven unnatural amino acids, a strategy used to enhance stability and receptor affinity compared to the native GnRH. nih.govresearchgate.net

The development of [D-4Aph(CO-NH-OH)6]degarelix can be viewed as an extension of this peptidomimetic strategy. By introducing a non-natural functional group (the hydroxamate moiety), researchers are further modifying the peptide backbone to explore new pharmacological properties. This approach moves beyond simple amino acid substitution to functional group modification, aiming to fine-tune the molecule's interaction with its biological target and its behavior in the body. nih.gov The ultimate goal of many peptidomimetic programs is the creation of small-molecule, orally active drugs. tandfonline.comtandfonline.com While [D-4Aph(CO-NH-OH)6]degarelix remains a peptide, the insights gained from studying its SAR could inform the design of future non-peptidic GnRH antagonists that incorporate key features of the hydroxamate interaction. iiarjournals.orgnih.gov Research into peptidomimetic GnRH antagonists is an active field, with various chemical scaffolds being investigated to mimic the essential binding conformations of the peptide ligands. tandfonline.comnih.gov

Integration of Multi-Omics Data for Comprehensive Peptide Optimization

The optimization of a drug candidate requires a deep understanding of its effects on complex biological systems. Multi-omics, the integration of data from different "-omics" fields like genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular and cellular impact of a therapeutic agent. creative-proteomics.comnih.gov This systems-level understanding is becoming increasingly crucial for modern drug discovery and development. mdpi.comfrontlinegenomics.com

For a novel peptide analogue like [D-4Aph(CO-NH-OH)6]degarelix, a multi-omics approach could offer profound insights beyond standard in vitro potency and in vivo pharmacokinetic assays. By combining different omics datasets, researchers can build a comprehensive picture of how the hydroxamate modification alters the drug's interaction with the biological system compared to the parent compound, degarelix. nih.gov

Potential applications include:

Target and Off-Target Analysis: Proteomics could confirm binding to the GnRH receptor and simultaneously identify any unintended protein interactions (off-targets) that might be unique to the hydroxamate-containing analogue.

Biomarker Discovery: Integrating transcriptomics and proteomics data from cells or tissues treated with the compound could help identify biomarkers that predict patient response or monitor therapeutic efficacy. frontlinegenomics.com

Mechanism of Action: Metabolomics could reveal downstream changes in metabolic pathways resulting from GnRH receptor blockade, providing a more detailed understanding of the drug's functional consequences.

Bioprocess Optimization: For peptide production in cellular systems (e.g., CHO cells), multi-omics can be used to understand and engineer the cellular machinery to improve the yield and quality of the therapeutic protein. umich.edu

By providing a comprehensive view, multi-omics integration can accelerate the drug development process, improve the prediction of drug efficacy and safety, and support the design of more effective and safer peptide therapeutics. nih.govmdpi.com

Opportunities for Novel Delivery Systems and Formulation Strategies (Conceptual)

A significant hurdle for peptide therapeutics is their delivery. Due to their size and susceptibility to enzymatic degradation, they typically cannot be administered orally and require parenteral (injectable) formulations. nih.govpjmhsonline.com The clinical success of a peptide is therefore highly dependent on its formulation, which controls its release profile, stability, and bioavailability. nih.gov Degarelix, for example, is formulated as a depot that forms after subcutaneous injection, providing sustained release over a prolonged period. scispace.com

The modification of degarelix to [D-4Aph(CO-NH-OH)6]degarelix, which alters its chemical properties, may present both challenges and opportunities for formulation. nih.gov The introduction of the more hydrophilic hydroxamate group could change the gelling and solubility properties of the peptide, potentially requiring a different formulation strategy to achieve a similar long-acting depot effect. scispace.com This opens the door to exploring advanced drug delivery systems to optimize its therapeutic potential. nih.govpharmtech.com

Conceptual delivery strategies for hydroxamate-modified analogues could include:

Nanoparticle-Based Systems: Encapsulating the peptide in biodegradable polymeric nanoparticles or lipid-based nanoparticles (liposomes) could protect it from degradation, control its release, and potentially improve its biodistribution. nih.govpjmhsonline.com Peptide-functionalized nanoparticles could even offer active targeting to specific cells or tissues. frontiersin.org

Hydrogels: Advanced hydrogel systems could be engineered to provide a specific, controlled release of the hydroxamate-modified peptide. These could be designed to be injectable and form a stable depot in situ, with release kinetics tuned to the specific properties of the new analogue. nih.gov

Microneedle Arrays: For transdermal delivery, microneedle patches offer a minimally invasive method to bypass the skin's outer barrier, allowing for the delivery of peptide drugs. pharmtech.com This could improve patient compliance compared to traditional subcutaneous injections.

The choice of a delivery system would depend on the specific physicochemical properties of [D-4Aph(CO-NH-OH)6]degarelix and the desired therapeutic profile. Research into these advanced formulations is critical for translating novel peptide analogues from the laboratory to clinical use.

Research Data on Hydroxamate-Modified Degarelix Analogues

The following table presents in vitro and in vivo data for [D-4Aph(CO-NH-OH)6]degarelix and selected comparator compounds from a study by Jiang et al. (2006), which was also published by Samant et al. (2006). nih.govscispace.com The data highlights the impact of specific chemical modifications on the antagonist's potency and duration of action.

† IC50: The concentration of the antagonist required to inhibit 50% of the response induced by a fixed concentration of GnRH in a reporter gene assay. nih.gov ‡ Duration of Action: Determined in a castrated male rat assay. "Very Long" indicates >80% LH inhibition for >120h; "Long" indicates >80% LH inhibition for at least 96h but <120h; "Short" indicates >80% LH inhibition at 3h but not at 72h. nih.govscispace.com*

Q & A

Q. What distinguishes the mechanism of action of degarelix from LHRH agonists in androgen deprivation therapy (ADT)?

Degarelix, a GnRH antagonist, binds directly to GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial testosterone surge seen with LHRH agonists (e.g., leuprolide). This mechanism avoids the need for adjunct anti-androgen therapy during treatment initiation. To validate this experimentally, researchers should measure serum testosterone levels at baseline and serially post-administration, comparing time-to-castration levels (≤50 ng/dL) between degarelix and LHRH agonists in controlled trials .

Q. How can researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for degarelix in preclinical models?

PK/PD studies should focus on subcutaneous administration routes (the clinical standard) and monitor drug concentration-time profiles using liquid chromatography-mass spectrometry (LC-MS). Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life. PD endpoints should track testosterone suppression kinetics and receptor occupancy rates. For reproducibility, use standardized animal models (e.g., castration-resistant prostate cancer xenografts) and validate assays with positive controls like moxifloxacin for cardiac repolarization studies .

Q. What experimental models are appropriate for assessing degarelix’s efficacy in prostate cancer research?

  • In vitro: Use androgen-sensitive prostate cancer cell lines (e.g., LNCaP) to measure proliferation inhibition under degarelix exposure, controlling for androgen deprivation via charcoal-stripped serum.
  • In vivo: Employ xenograft models with testosterone supplementation to mimic hormone-sensitive environments. Monitor tumor volume and serum PSA levels.
  • Clinical: Retrospective analysis of phase III trial data (e.g., CS21 trial comparing degarelix vs. leuprolide) to assess time-to-progression and PSA doubling time .

Advanced Research Questions

Q. How can conflicting data on degarelix’s cardiovascular (CV) safety profile be resolved in meta-analyses?

Pooled analyses of phase II/III trials suggest degarelix may reduce CV risk compared to LHRH agonists (HR = 0.60, 95% CI 0.41–0.87) . However, observational studies note potential CV risk heterogeneity. To reconcile this:

  • Conduct sensitivity analyses stratifying patients by baseline CV disease (CVD) status.
  • Use Cox proportional hazard models adjusted for confounders (e.g., age, comorbidities).
  • Validate findings via randomized trials like PRONOUNCE (NCT02663908), which prospectively compares CV events in high-risk populations .

Q. What methodological considerations are critical for optimizing degarelix dosing regimens in pharmacokinetic-pharmacodynamic (PK/PD) modeling?

  • Population PK modeling: Incorporate covariates like body weight and renal/hepatic function to predict interpatient variability.
  • Dose-response analysis: Use non-linear mixed-effects models (e.g., NONMEM) to correlate degarelix exposure with testosterone suppression.
  • Sustained suppression: Monitor trough concentrations to ensure castration levels are maintained between doses. Reference phase I/II dose-escalation studies to identify minimally effective doses .

Q. How should researchers address contradictions in degarelix’s impact on QT interval prolongation?

A supratherapeutic dose study in healthy men showed no significant QT interval change (ΔQTcF <10 ms), but androgen deprivation itself is linked to CV risks. To evaluate this:

  • Use a crossover design with placebo and active controls (e.g., moxifloxacin).
  • Apply Fridericia’s correction (QTcF) and assess QT/RR hysteresis.
  • Include Holter monitoring for arrhythmia detection in long-term studies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing degarelix’s comparative effectiveness in real-world evidence (RWE) studies?

  • Propensity score matching: Balance covariates (e.g., age, Gleason score) between degarelix and LHRH agonist cohorts.
  • Time-to-event analysis: Compare metastasis-free survival using Kaplan-Meier curves and log-rank tests.
  • Emulation of randomized trials: Apply the GRADE framework to RWE datasets (e.g., OptumLabs®) to approximate trial conditions .

Q. How can researchers mitigate bias in retrospective analyses of degarelix’s oncologic outcomes?

  • Adjudication committees: Blind reviewers to treatment arms when assessing progression events.
  • Competing risk analysis: Account for non-cancer mortality using Fine-Gray models.
  • Multi-institutional collaboration: Aggregate data from diverse cohorts to reduce selection bias .

Tables for Key Data

Parameter Degarelix LHRH Agonists Source
Testosterone surgeNoneYes (requires anti-androgens)
Time to castration≤3 days7–21 days
CV event risk (HR)0.60 (95% CI 0.41–0.87)Reference
QT interval effectNon-significantNot studied

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.